molecular formula C25H21N5O3S B3011181 2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide CAS No. 1242984-63-9

2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide

Cat. No.: B3011181
CAS No.: 1242984-63-9
M. Wt: 471.54
InChI Key: AOAYKSSJIXGOBA-UHFFFAOYSA-N
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Description

2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
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Biological Activity

The compound 2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide is a novel derivative belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C24H19N3O4C_{24}H_{19}N_{3}O_{4}, characterized by the presence of a thieno[2,3-d]pyrimidine core fused with an oxadiazole moiety and a phenethylacetamide group. This unique structure contributes to its potential pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliSignificant12.5 µg/mL
Staphylococcus aureusModerate25 µg/mL
Mycobacterium tuberculosisHigh6.25 µg/mL

These findings suggest that the presence of the thieno[2,3-d]pyrimidine ring and the oxadiazole group are crucial for antimicrobial efficacy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using rat models demonstrated that it significantly reduces paw swelling induced by inflammatory agents. The mechanism appears to involve the inhibition of the NF-kB and MAPK signaling pathways in macrophages, leading to decreased production of pro-inflammatory cytokines .

Anticancer Activity

Thieno[2,3-d]pyrimidines are known for their anticancer potential. The compound has been tested against several cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
MV4-11 (Leukemia)0.065FLT3 kinase inhibition
K562 (Leukemia)0.175Induction of apoptosis
A549 (Lung cancer)0.488Inhibition of tubulin polymerization

These results indicate that the compound may act through multiple pathways, including kinase inhibition and apoptosis induction, making it a promising candidate for further development in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that compounds with similar structural features exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Inflammation Models : In a rat model of inflammation, compounds similar to this one showed significant reduction in paw swelling compared to controls, highlighting their potential as anti-inflammatory agents .
  • Cancer Cell Lines : A recent investigation into various derivatives revealed that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold could enhance FLT3 inhibitory activity and overall anticancer efficacy .

Properties

IUPAC Name

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-16-20-24(34-21(16)23-28-22(29-33-23)18-10-6-3-7-11-18)27-15-30(25(20)32)14-19(31)26-13-12-17-8-4-2-5-9-17/h2-11,15H,12-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYKSSJIXGOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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